molecular formula C40H56O8 B10772405 Bisandrographolide CAS No. 160498-01-1

Bisandrographolide

Cat. No.: B10772405
CAS No.: 160498-01-1
M. Wt: 664.9 g/mol
InChI Key: WQHWOZANSOUSAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bisandrographolide typically involves the extraction of andrographolide from Andrographis paniculata, followed by chemical modifications. The extraction process often employs solvents such as ethanol or methanol. The andrographolide is then subjected to various chemical reactions, including oxidation and esterification, to produce this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Andrographis paniculata, followed by purification using techniques such as high-performance liquid chromatography. The purified andrographolide is then chemically modified to produce this compound. The entire process is optimized to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bisandrographolide has a wide range of scientific research applications:

Mechanism of Action

Bisandrographolide exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

    Andrographolide: The parent compound from which bisandrographolide is derived. Known for its anti-inflammatory and antiviral properties.

    Neoandrographolide: Another diterpenoid lactone with similar bioactive properties.

    14-Deoxyandrographolide: Exhibits immunomodulatory and anti-inflammatory effects

Uniqueness of this compound: this compound stands out due to its enhanced bioactivity compared to its analogs. It has shown higher efficacy in inhibiting inflammatory pathways and viral replication, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHWOZANSOUSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301098061
Record name 2(5H)-Furanone, 5-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-1-(2,5-dihydro-2-oxo-3-furanyl)ethyl]-3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301098061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

664.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160498-01-1
Record name 2(5H)-Furanone, 5-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-1-(2,5-dihydro-2-oxo-3-furanyl)ethyl]-3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160498-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(5H)-Furanone, 5-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-1-(2,5-dihydro-2-oxo-3-furanyl)ethyl]-3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301098061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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